molecular formula C19H17FN4O3 B2768957 5-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1209641-63-3

5-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2768957
CAS No.: 1209641-63-3
M. Wt: 368.368
InChI Key: ZTCOOTFCQJZZKK-UHFFFAOYSA-N
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Description

5-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H17FN4O3 and its molecular weight is 368.368. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Research on oxadiazole derivatives, including those with piperidine and pyrrolidine rings, has demonstrated strong antimicrobial activity. A study by Krolenko et al. (2016) synthesized new derivatives that exhibited strong antimicrobial effects, indicating the potential of such compounds in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Antitumor and Anticancer Properties

  • Novel fluorinated pyrazole derivatives encompassing pyridyl 1,3,4-oxadiazole motifs were synthesized and evaluated for their in vitro antimicrobial activity and cytotoxicity. Some compounds showed potent antibacterial and antifungal activity, with low level of cytotoxicity, suggesting their potential as anticancer agents (Desai et al., 2016).

Antifungal and Antibacterial Properties

  • A study on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide demonstrated antimicrobial activity, further supporting the relevance of oxadiazole and triazole derivatives in combating microbial infections (Bayrak et al., 2009).

Potential Inhibitors of Mycobacterium Tuberculosis

  • Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showing promising activity against tuberculosis. This indicates the potential therapeutic applications of oxadiazole derivatives in tuberculosis treatment (Jeankumar et al., 2013).

Properties

IUPAC Name

5-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c20-15-4-1-12(2-5-15)17-22-23-18(27-17)13-7-9-24(10-8-13)19(26)14-3-6-16(25)21-11-14/h1-6,11,13H,7-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCOOTFCQJZZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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